

Interpreting complex NMR spectra of 3-Benzotriazol-1-yl-2-methyl-propionic acid

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Compound of Interest

Compound Name: 3-Benzotriazol-1-yl-2-methyl-propionic acid

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Technical Support Center: Interpreting Complex NMR Spectra

Introduction

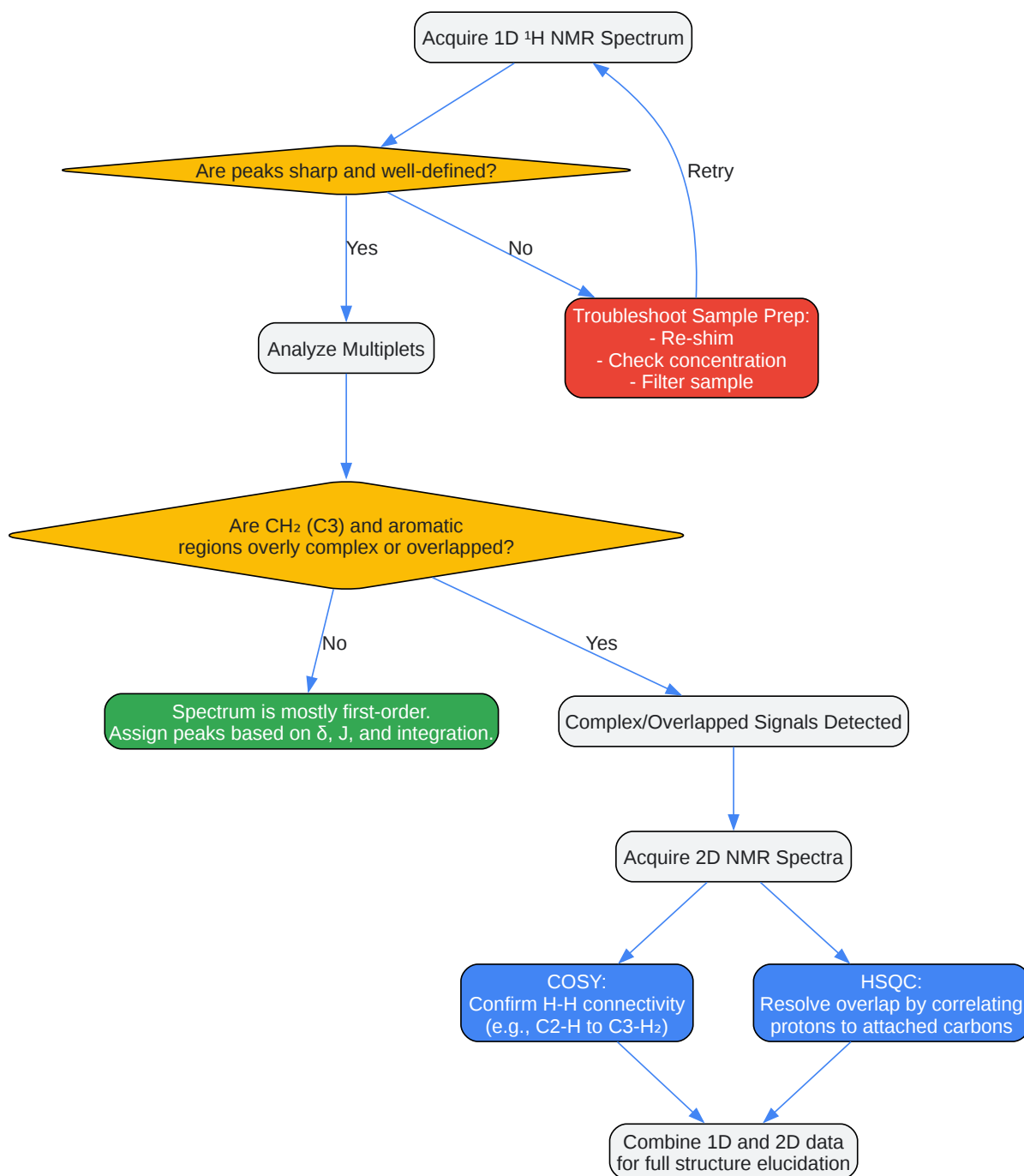
Welcome to the technical support guide for the spectral interpretation of **3-Benzotriazol-1-yl-2-methyl-propionic acid**. This molecule, while seemingly straightforward, presents significant challenges in NMR analysis due to a combination of structural features, including a chiral center, diastereotopic protons, and potential for second-order spectral effects. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering both foundational knowledge in an FAQ format and practical solutions in a troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the expected NMR characteristics of the target molecule.

Q1: What is the structure of 3-Benzotriazol-1-yl-2-methyl-propionic acid and how does it influence the NMR spectrum?

A1: The structure contains three key regions: a benzotriazole ring system, a propionic acid backbone, and a methyl group. The most critical feature for ^1H NMR interpretation is the chiral center at the C2 position of the propionic acid chain. This chirality renders the two adjacent methylene protons at the C3 position chemically non-equivalent, a phenomenon known as diastereotopicity.^{[1][2]} These diastereotopic protons will have distinct chemical shifts and coupling constants, leading to significant spectral complexity.



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References

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